3-chloro-4-fluoro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide
Description
3-Chloro-4-fluoro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by a 3-chloro-4-fluoro-substituted aromatic ring linked to a piperidin-4-ylmethyl amine, further substituted with a pyrazin-2-yl group.
Properties
IUPAC Name |
3-chloro-4-fluoro-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClFN4O2S/c17-14-9-13(1-2-15(14)18)25(23,24)21-10-12-3-7-22(8-4-12)16-11-19-5-6-20-16/h1-2,5-6,9,11-12,21H,3-4,7-8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RADHFCYTQIIWPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClFN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Chloro-4-fluoro-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and other therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
The compound has the following chemical characteristics:
- Molecular Formula : CHClFNOS
- Molecular Weight : 424.9 g/mol
- CAS Number : 2034295-39-9
Research indicates that this compound exhibits potent inhibitory activity against Class I PI3-kinase enzymes, particularly the PI3K-a and PI3K-β isoforms. The inhibition of these kinases is crucial as they are involved in various signaling pathways that regulate cell growth and proliferation, making them significant targets in cancer therapy .
Anticancer Activity
The compound has been shown to possess significant anticancer properties. In vitro studies demonstrated its ability to inhibit cell proliferation in various cancer cell lines. For instance, it exhibited enhanced cytotoxicity and apoptosis induction in FaDu hypopharyngeal tumor cells when compared to standard chemotherapeutic agents like bleomycin .
Enzyme Inhibition
The compound also acts as an inhibitor of specific enzymes:
- Class I PI3-Kinase : Selectively inhibits certain isoforms, which may be beneficial in treating cancers characterized by aberrant PI3K signaling.
- Cholinesterases : Some derivatives have shown potential in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant in neurodegenerative diseases like Alzheimer's .
Study 1: Inhibition of Tumor Growth
In a study published in MDPI, researchers evaluated the efficacy of this compound against various tumor models. The results indicated a significant reduction in tumor size and improved survival rates in treated subjects compared to controls .
Study 2: Selectivity Against Kinase Family
Another study highlighted the selectivity of this compound towards Class I PI3K enzymes while sparing other kinases, suggesting a favorable side effect profile for potential therapeutic use .
Data Tables
Comparison with Similar Compounds
Key Observations :
- The target compound uniquely combines a 3-chloro-4-fluoro substitution on the benzene ring, differentiating it from analogs like 16 (5-chloro-2-fluoro) and 10 (5-chloro-2-fluoro). This positional variance may influence electronic properties and steric interactions.
Key Observations :
- Yields for analogs range from 67% to 83%, influenced by the reactivity of the sulfonyl chloride and steric hindrance. The 5-chloro-2-fluoro substituent in 16 and 10 resulted in lower yields compared to 3-chloro (15 ), suggesting that substitution patterns affect reaction efficiency .
Physicochemical Properties
Physical states and analytical data vary among analogs:
Key Observations :
- Most analogs are oils, except 17 (yellow solid), likely due to the methoxy group increasing crystallinity . The target compound’s pyrazine moiety may similarly influence its physical state.
- Purity validation predominantly uses UPLC/MS, reflecting modern analytical standards .
Analytical Characterization
Structural confirmation for analogs relies on NMR and mass spectrometry:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
